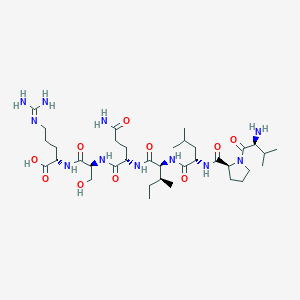![molecular formula C14H8F4O2S B14253554 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde CAS No. 447460-19-7](/img/structure/B14253554.png)
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C14H8F4O2S. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with a suitable halogenated benzaldehyde derivative under basic conditions to form the fluorophenyl sulfanyl intermediate.
Introduction of the Trifluoromethoxy Group: The intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base and a catalyst to introduce the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various nucleophiles.
Major Products:
Oxidation: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
類似化合物との比較
- 2-[(2-Chlorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Bromophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
Comparison: Compared to its analogs, 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
447460-19-7 |
|---|---|
分子式 |
C14H8F4O2S |
分子量 |
316.27 g/mol |
IUPAC名 |
2-(2-fluorophenyl)sulfanyl-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C14H8F4O2S/c15-11-3-1-2-4-12(11)21-13-7-10(20-14(16,17)18)6-5-9(13)8-19/h1-8H |
InChIキー |
LFQSKGWWSAJJGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)F)SC2=C(C=CC(=C2)OC(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
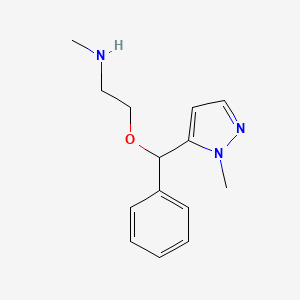

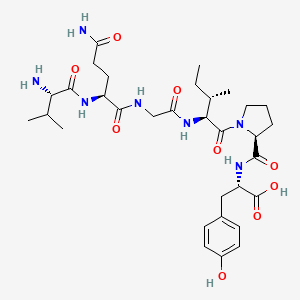
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)


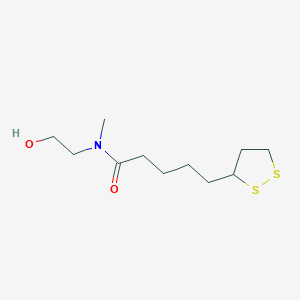
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
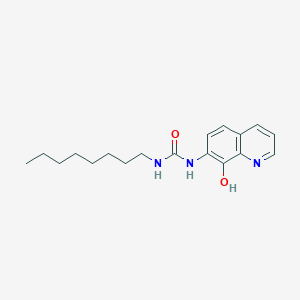
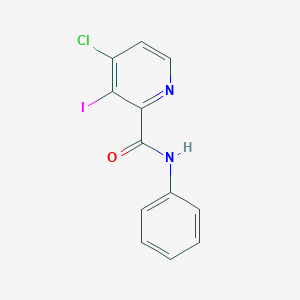
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
